
5-Methylquinazolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methylquinazolin-4-amine is a chemical compound with the CAS Number: 1487039-63-3 . It has a molecular weight of 159.19 and its IUPAC name is 5-methyl-4-quinazolinamine .
Synthesis Analysis
Quinazoline derivatives have drawn attention due to their significant biological activities . The synthetic methods for these derivatives are divided into several classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .Molecular Structure Analysis
Quinazolines are nitrogen-containing heterocycles that consist of a benzene ring fused with a pyrimidine ring . The oxidized quinazolines, known as quinazolinones, are promising compounds with a wide range of biological activities .Chemical Reactions Analysis
Quinazoline derivatives have drawn attention due to their significant biological activities . The molecular hybridization of various biologically active pharmacophores with quinazoline derivatives has resulted in lead compounds with multi-faceted biological activity .It is stored at room temperature . More detailed physical and chemical properties are not available in the search results.
Applications De Recherche Scientifique
Apoptosis Induction and Anticancer Agent :
- N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a derivative of 5-Methylquinazolin-4-amine, has been identified as a potent inducer of apoptosis with efficacy in human MX-1 breast and other mouse xenograft cancer models. It exhibits excellent blood-brain barrier penetration, highlighting its potential as an anticancer clinical candidate (Sirisoma et al., 2009).
Efficient Synthesis Techniques :
- A solvent-free, microwave-accelerated procedure for synthesizing a series of N-substituted 4-amino-2-methylquinazolines has been developed. This method is highly efficient and environmentally friendly, avoiding side products and minimizing environmental impact (Kurteva et al., 2005).
Antimicrobial Activities :
- Novel 1,2,4-triazole derivatives synthesized from various primary amines, including 4-amino-5-(4-chlorophenyl)-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one, have been found to possess good to moderate antimicrobial activities against several test microorganisms (Bektaş et al., 2007).
Minor Component of Sex Pheromone :
- 4-Methylquinazoline has been identified as a minor component of the male sex pheromone in Nasonia vitripennis. It synergizes the response of virgin females to the major pheromone components, highlighting its role in insect behavior and potential applications in pest control (Ruther et al., 2007).
Tubulin-Polymerization Inhibitors :
- The optimization of 4-(N-cycloamino)phenylquinazolines led to the discovery of new tubulin-polymerization inhibitors targeting the colchicine site, which showed significant in vitro cytotoxic activity and potent tubulin assembly inhibition. This indicates their potential in cancer therapy (Wang et al., 2014).
Hydroformylation/Reductive Amination :
- Research on 3-allyl-2-methylquinazolin-4(3H)-one demonstrated its application in hydroformylation and reductive amination, leading to the synthesis of various quinazolinone derivatives with potential pharmaceutical applications (El-Badry et al., 2013).
Safety and Hazards
Propriétés
IUPAC Name |
5-methylquinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c1-6-3-2-4-7-8(6)9(10)12-5-11-7/h2-5H,1H3,(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKLPNEBXBGHKMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N=CN=C2N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-hydroxyethyl)amino]-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2966913.png)
![N-cycloheptyl-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2966916.png)
![N~4~-(4-methoxyphenyl)-N~6~-(1-methoxypropan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2966917.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)thiophene-2-carboxamide](/img/structure/B2966918.png)
![3-[2-(Trifluoromethyl)phenyl]isoxazole-5-carboxylic acid](/img/structure/B2966919.png)
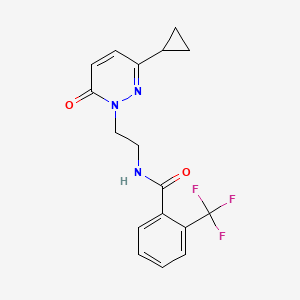
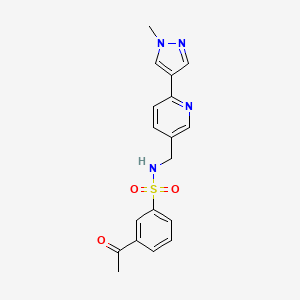
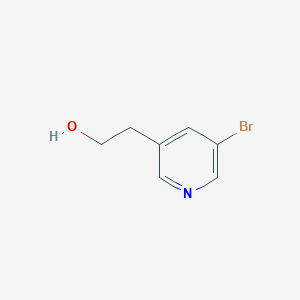
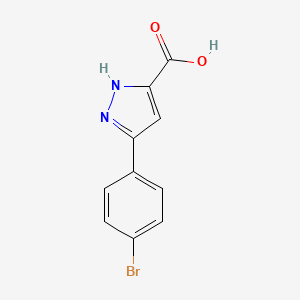
![N-[(1R)-1-Cyanopropyl]-3,3-difluorocyclopentane-1-carboxamide](/img/structure/B2966927.png)
![{2-[(2,6-dichlorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methanol](/img/structure/B2966928.png)
![4-[(3R)-3-Aminopyrrolidin-1-yl]-N,5,6-trimethylpyrimidine-2-carboxamide;dihydrochloride](/img/structure/B2966929.png)
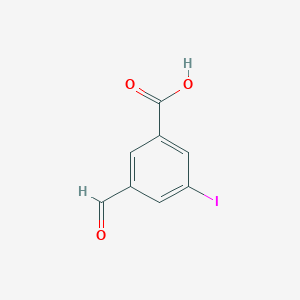
![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2966934.png)